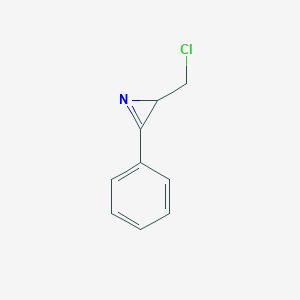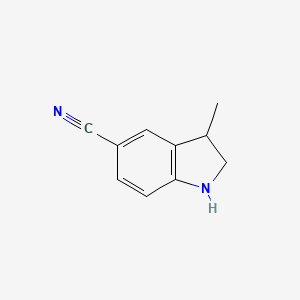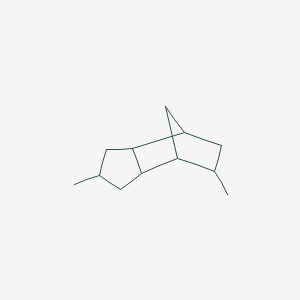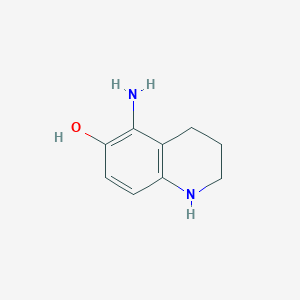
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 6th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Amino-1,2,3,4-tetrahydroquinolin-6-one.
Reduction: Formation of 5-Amino-1,2,3,4-tetrahydroquinolin-6-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but lacking the amino and hydroxyl groups.
6-Hydroxy-1,2,3,4-tetrahydroquinoline: Similar to 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol but without the amino group.
5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to this compound but without the hydroxyl group
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the tetrahydroquinoline ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5-amino-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h3-4,11-12H,1-2,5,10H2 |
Clé InChI |
CRQVWEDWVSTHFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2N)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


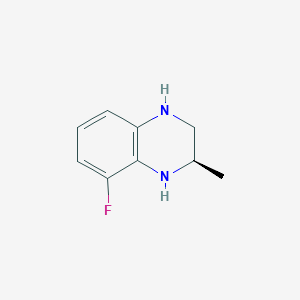

![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
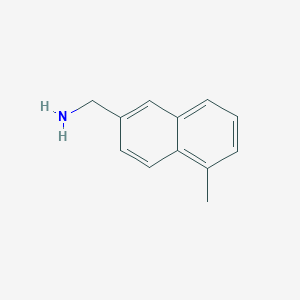
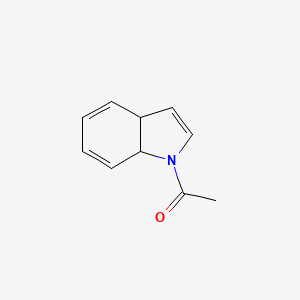

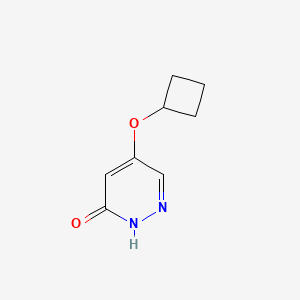

![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
